
Predicting the Human Half-Life of DSM705
Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DSM705 hydrochloride

Cat. No.: B15562294 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the prediction and subsequent clinical confirmation of the human

half-life of DSM705 hydrochloride, the salt form of the antimalarial compound DSM265. The

document outlines the preclinical data and modeling approaches that informed the first-in-

human studies, presenting a comprehensive overview for researchers in drug development.

Executive Summary
DSM705 (DSM265) is a selective inhibitor of the Plasmodium falciparum dihydroorotate

dehydrogenase (DHODH), an enzyme crucial for parasite pyrimidine biosynthesis. A long

human half-life was a key objective in the development of DSM265 to enable single-dose

treatment or weekly prophylactic regimens. Preclinical investigations involving in vitro assays

and in vivo animal studies, coupled with pharmacokinetic modeling, predicted a long human

half-life. Subsequent clinical trials have confirmed these predictions, establishing DSM265 as a

long-acting antimalarial candidate.

Preclinical Pharmacokinetic and ADME Data
A battery of in vitro and in vivo studies was conducted to characterize the absorption,

distribution, metabolism, and excretion (ADME) properties of DSM265. The data from these

studies were instrumental in the later prediction of human pharmacokinetics.
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The in vitro ADME profile of DSM265 suggested favorable properties for a long half-life in

humans, including high permeability and low metabolic turnover.

Parameter Species Value

Plasma Protein Binding Human 99.9%

Mouse 99.7%

Dog 99.4%

Rat 97.7%

Blood to Plasma Ratio Various 0.5 - 0.7

Caco-2 Permeability (A-B) - >30 x 10⁻⁶ cm/s

Metabolic Stability Human Liver Microsomes Minimal Degradation

Human Hepatocytes Minimal Degradation

Data sourced from: A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for

prevention and treatment of malaria.

In Vivo Pharmacokinetics in Preclinical Species
Pharmacokinetic studies in mice and dogs revealed a much shorter half-life than what was

predicted for humans.

Species Dose Route Half-life (t½)

Mouse 0.5 - 75 mg/kg Oral 2 - 4 hours

Dog 3, 10, 30 mg/kg Oral -

Data sourced from: DSM265 | DHODH Inhibitor - MedchemExpress.com and A long-duration

dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria.

Prediction of Human Pharmacokinetics
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The prediction of the human pharmacokinetic profile of DSM265 was a multi-step process that

integrated data from various preclinical studies.

Methodology for Human Pharmacokinetic Prediction
A hybrid approach utilizing both allometric scaling and physiologically-based pharmacokinetic

(PBPK) modeling was employed to predict the human pharmacokinetics of DSM265.[1]

Human Clearance (CL) Estimation: Allometric scaling of the unbound in vivo clearance data

from mice, rats, dogs, and monkeys was used to estimate the human clearance.[1]

Distribution and Plasma Profile Simulation: A PBPK model was constructed using

GastroPlus™ (Simulations Plus Inc.). This model incorporated the allometrically scaled

human clearance value along with several experimentally determined parameters:

Log D at pH 7.4

Apparent solubility of the amorphous spray-dried dispersion (SDD) formulation

Caco-2 permeability

Plasma protein binding

Blood to plasma ratio[1]

This PBPK model was then used to simulate human plasma concentration-time profiles at

different dose levels. The primary goal of these simulations was to estimate the dose required

to maintain plasma concentrations above the minimum parasiticidal concentration (MPC) of 1-2

µg/mL for over eight days.[1]
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Figure 1: Workflow for Predicting Human Pharmacokinetics of DSM265.

Clinical Pharmacokinetics of DSM265
First-in-human Phase 1a/1b clinical trials were conducted to evaluate the safety, tolerability,

and pharmacokinetics of single ascending doses of DSM265 in healthy volunteers.

Human Pharmacokinetic Parameters
The clinical studies confirmed the long elimination half-life of DSM265, which was consistent

with the preclinical predictions.

Dose Range Mean Elimination Half-life (t½)

25 - 1200 mg 86 - 118 hours
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Data sourced from: Safety, tolerability, pharmacokinetics, and activity of the novel long-acting

antimalarial DSM265: a two-part first-in-human phase 1a/1b randomised study.
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Figure 2: Relationship between Predicted and Observed Human Half-life.

Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the

data.

Caco-2 Permeability Assay
The Caco-2 permeability assay is a standard in vitro method to assess the intestinal

permeability of a compound.

Cell Culture: Caco-2 cells are seeded on permeable membrane supports in a transwell plate

and cultured for 21-25 days to form a differentiated monolayer with tight junctions.

Assay Procedure:

The test compound is added to the apical (A) side of the monolayer.

Samples are taken from the basolateral (B) side at various time points.

The concentration of the compound in the samples is quantified by LC-MS/MS.

Data Analysis: The apparent permeability coefficient (Papp) is calculated. A high Papp value

is indicative of good intestinal absorption. For DSM265, minimal efflux was observed,
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suggesting it is not a significant substrate for efflux transporters like P-glycoprotein.

Plasma Protein Binding by Equilibrium Dialysis
Equilibrium dialysis is the gold standard for determining the extent of a drug's binding to plasma

proteins.

Apparatus: A dialysis chamber is divided by a semi-permeable membrane.

Procedure:

Plasma from the species of interest (human, mouse, dog, or rat) is placed on one side of

the membrane, and a protein-free buffer is placed on the other.

The test compound is added to the plasma side.

The apparatus is incubated until equilibrium is reached, allowing the unbound drug to

diffuse across the membrane.

Analysis: The concentrations of the compound in the plasma and buffer compartments are

measured by LC-MS/MS to determine the fraction of the drug that is bound to plasma

proteins.

Metabolic Stability in Liver Microsomes and
Hepatocytes
These assays evaluate the susceptibility of a compound to metabolism by liver enzymes.

Test Systems:

Liver Microsomes: Contain Phase I metabolic enzymes (e.g., cytochrome P450s).

Hepatocytes: Contain both Phase I and Phase II metabolic enzymes.

Procedure:

The test compound is incubated with either liver microsomes (supplemented with NADPH)

or hepatocytes.
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Samples are taken at different time points.

The reaction is quenched, and the concentration of the parent compound remaining is

determined by LC-MS/MS.

Data Interpretation: A low rate of degradation, as was observed for DSM265, indicates low

hepatic clearance and a likely longer in vivo half-life.

Conclusion
The successful prediction of the long human half-life of DSM705 hydrochloride (DSM265)

demonstrates the power of integrating in vitro ADME data, in vivo animal pharmacokinetics,

and sophisticated modeling techniques like allometric scaling and PBPK. The preclinical data

strongly suggested that DSM265 possessed the characteristics of a long-acting drug, and the

subsequent clinical trials have validated these predictions. This case study serves as a

valuable example for drug development professionals in the prediction of human

pharmacokinetic parameters from preclinical data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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